molecular formula C12H15N5O3S2 B2686848 N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034398-81-5

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2686848
CAS No.: 2034398-81-5
M. Wt: 341.4
InChI Key: LNLDQTZGDZZJNT-UHFFFAOYSA-N
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Description

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound featuring a unique structure that includes a tetrahydropyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide Similar compounds have been found to target the hepatitis b virus (hbv) core protein .

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds act as core protein allosteric modulators (cpams) for hbv, effectively inhibiting a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

The specific biochemical pathways affected by This compound As a potential cpam, it may influence the life cycle of hbv, which includes the regulation of nucleocapsid assembly and disassembly .

Pharmacokinetics

The ADME properties of This compound A lead compound from a similar series demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting potential bioavailability.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized to introduce the sulfamoyl and thiazolyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic hydrogenation, selective functional group transformations, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and the presence of the tetrahydropyrazolo[1,5-a]pyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-8(18)15-12-13-7-11(21-12)22(19,20)16-9-3-5-17-10(6-9)2-4-14-17/h2,4,7,9,16H,3,5-6H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDQTZGDZZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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